molecular formula C9H9O2- B1227856 3,4-Dimethylbenzoate

3,4-Dimethylbenzoate

Cat. No. B1227856
M. Wt: 149.17 g/mol
InChI Key: OPVAJFQBSDUNQA-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dimethylbenzoate is a dimethylbenzoate in which the two methyl groups are located at positions 3 and 4. It derives from a benzoate. It is a conjugate base of a 3,4-dimethylbenzoic acid.

Scientific Research Applications

Synthesis and Chemical Applications

  • 3,4-Dimethylbenzoate is used in the synthesis of various chemical compounds. For instance, it serves as a precursor in the synthesis of 2-Amino-4,5-Dimethylbenzoic Acid through a series of reactions involving condensation, cyclization, and oxidation (Cheng Lin, 2013).

Applications in Material Science

  • In material science, rare earth complexes involving 3,4-dimethylbenzoic acid have been synthesized. These complexes exhibit unique structural properties due to lanthanide contraction phenomena and are investigated for their thermal decomposition mechanism, luminescence, and thermodynamic properties (Min Zhu, N. Ren, Jianjun Zhang, 2018).

Crystallography

  • Crystal structures of compounds related to this compound have been analyzed to understand molecular associations in crystals. Such studies provide insights into molecular interactions and structural properties (Ben Ebersbach, Wilhelm Seichter, M. Mazik, 2022).

Agricultural Applications

  • In agriculture, 3,4-Dimethylpyrazole phosphate (DMPP), a related compound, is used as a nitrification inhibitor. Its properties help reduce nitrate leaching and greenhouse gas emissions, and improve crop yield, showcasing its importance in sustainable farming practices (W. Zerulla et al., 2001).

Pharmaceutical Synthesis

  • The compound has applications in pharmaceutical synthesis, as seen in the preparation of 3,4-dimethyl-2-iodobenzoic acid, a key intermediate for certain vascular disrupting agents (W. Shaojie, 2011).

Biochemical Research

  • In biochemical research, derivatives of 3,4-dimethylbenzoic acid have been explored for their antimicrobial and anticancer properties. These studies contribute to the development of new therapeutic agents (S. Aravind et al., 2014).

properties

Molecular Formula

C9H9O2-

Molecular Weight

149.17 g/mol

IUPAC Name

3,4-dimethylbenzoate

InChI

InChI=1S/C9H10O2/c1-6-3-4-8(9(10)11)5-7(6)2/h3-5H,1-2H3,(H,10,11)/p-1

InChI Key

OPVAJFQBSDUNQA-UHFFFAOYSA-M

SMILES

CC1=C(C=C(C=C1)C(=O)[O-])C

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)[O-])C

synonyms

3,4-dimethylbenzoate
3,4-dimethylbenzoic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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